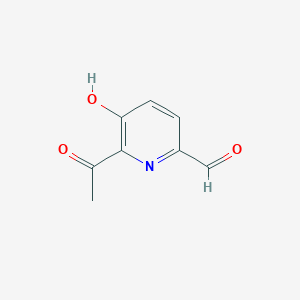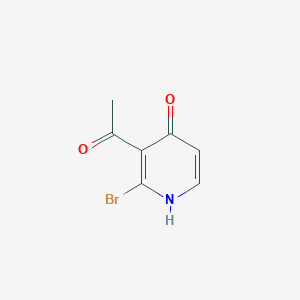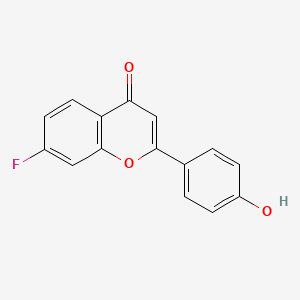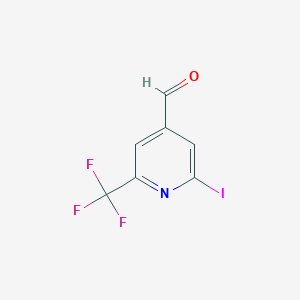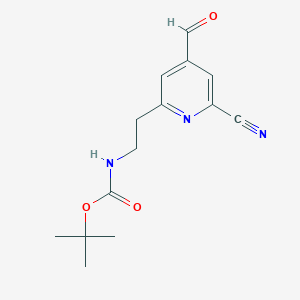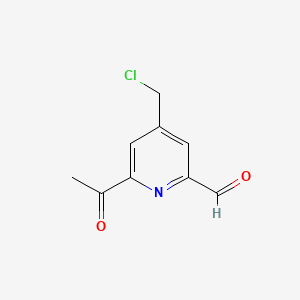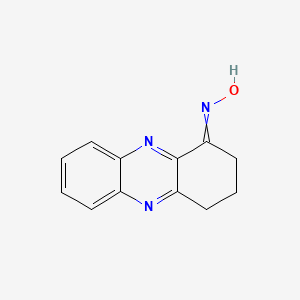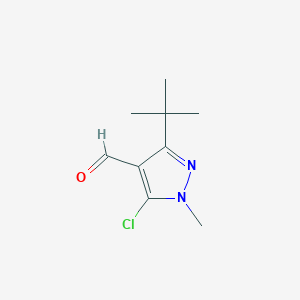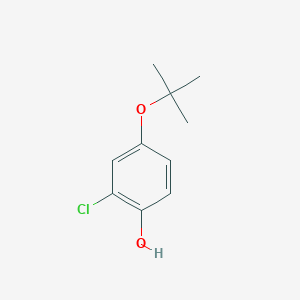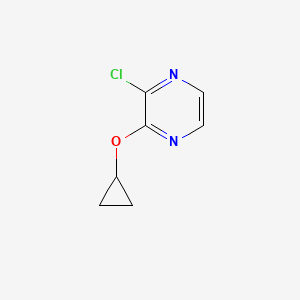![molecular formula C14H18Cl2N2O B14847412 4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1203682-09-0](/img/structure/B14847412.png)
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound has garnered attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology. The presence of the spirocyclic framework imparts distinct chemical and biological properties, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the spirocyclic core. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with unique chemical properties.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can result in anti-inflammatory and neuroprotective effects.
相似化合物的比较
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core and have been studied for their biological activities.
Indole derivatives: These compounds also exhibit diverse biological activities and have been explored for their therapeutic potential.
Uniqueness
4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride stands out due to its specific spirocyclic structure and the presence of the chlorophenyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
1203682-09-0 |
|---|---|
分子式 |
C14H18Cl2N2O |
分子量 |
301.2 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-11-4-1-3-10(7-11)12-8-17-13(18)14(12)5-2-6-16-9-14;/h1,3-4,7,12,16H,2,5-6,8-9H2,(H,17,18);1H |
InChI 键 |
LJMFBMXIYPTAHP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CNC1)C(CNC2=O)C3=CC(=CC=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[4-(aminomethyl)pyrimidin-2-YL]acetate](/img/structure/B14847334.png)
